Tuxobertinib

Descripción general

Descripción

Tuxobertinib, also known as BDTX-189, is an inhibitor of ERBB2 (HER2) and EGFR mutations . It is a small molecule drug that potentially inhibits tumor growth . It is being developed by Black Diamond Therapeutics, Inc .

Molecular Structure Analysis

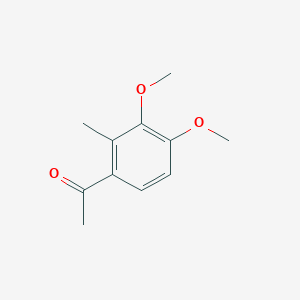

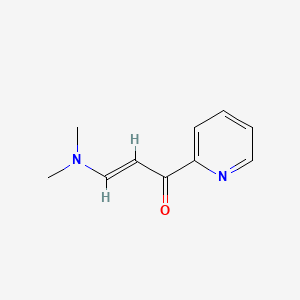

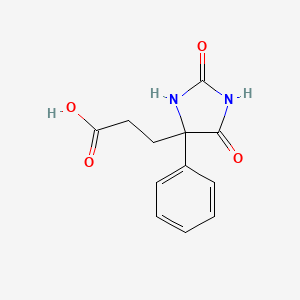

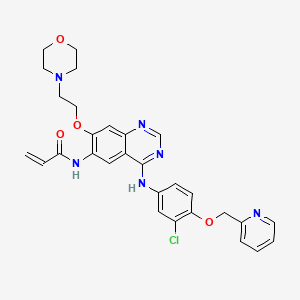

This compound has a molecular formula of C29H29ClN6O4 . The InChIKey for this compound is HIBPKFXWOPYJPZ-UHFFFAOYSA-N . More details about its structure can be found in the referenced links .Chemical Reactions Analysis

This compound is an irreversible, orally active, ATP-competitive EGFR/HER2 inhibitor . It shows KDs of 0.2, 0.76, 13 and 1.2 nM for EGFR, HER2, BLK and RIPK2, respectively .Physical And Chemical Properties Analysis

This compound has a molecular weight of 561.04 . Its IUPAC name is N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-(2-morpholinoethoxy)quinazolin-6-yl)acrylamide .Mecanismo De Acción

Target of Action

Tuxobertinib, also known as BDTX-189, is an irreversible, orally active, ATP-competitive inhibitor that primarily targets the EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) . These receptors play a crucial role in the growth and repair of normal cells. In certain cancers, these genes can have oncogenic allosteric, activating mutations, leading to uncontrolled cell growth .

Mode of Action

This compound interacts with its targets (EGFR and HER2) by binding to the tyrosine kinase, an enzyme of HER2, thereby reducing PI3-kinase and MAP-kinase signaling . This interaction blocks the activity of HER2, which helps to slow the growth and spread of cancer cells .

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the EGFR and HER2 signaling pathways . By inhibiting these pathways, this compound disrupts the signaling that promotes cell growth and division, thereby slowing the progression of cancer .

Pharmacokinetics

It is known that this compound is orally active, suggesting good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and division. By blocking the activity of EGFR and HER2, this compound disrupts the signaling pathways that promote cell growth and division, thereby slowing the growth and spread of cancer cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Tuxobertinibbertinib has several advantages for lab experiments. It is a highly potent and selective inhibitor of PDE-4, which makes it an ideal tool for studying the effects of PDE-4 inhibition on various cellular processes. In addition, it is relatively easy to synthesize and has a high purity, making it suitable for use in a wide range of experiments. However, there are some limitations to using Tuxobertinib in lab experiments. It is a relatively expensive compound, and its solubility in aqueous solutions is limited.

Direcciones Futuras

There are several potential future directions for the use of Tuxobertinibbertinib in research and clinical applications. It could be used to study the effects of PDE-4 inhibition on various diseases and disorders, such as Alzheimer’s disease and Parkinson’s disease. It could also be used to investigate the potential therapeutic effects of PDE-4 inhibition in cancer and other diseases. In addition, Tuxobertinib could be used to investigate the role of cAMP in the regulation of insulin and glucagon secretion in the pancreas. Finally, it could be used to develop novel therapies for a variety of diseases and disorders.

Aplicaciones Científicas De Investigación

Tuxobertinibbertinib has been used in a wide range of scientific research applications. It has been used to study the effects of PDE-4 inhibition on cell signaling pathways, gene expression, and cell proliferation. It has also been used to investigate the potential therapeutic effects of PDE-4 inhibition in various diseases and disorders. In addition, Tuxobertinib has been used to study the role of cAMP in the regulation of insulin and glucagon secretion in the pancreas.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Tuxobertinib interacts with several enzymes and proteins, primarily EGFR and HER2 . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding sites on these enzymes . This interaction disrupts the normal function of these enzymes, which play crucial roles in cell growth and proliferation .

Cellular Effects

This compound has significant effects on various types of cells, particularly cancer cells . By inhibiting EGFR and HER2, this compound disrupts cell signaling pathways, potentially leading to reduced cell proliferation and growth .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with EGFR and HER2 . As an ATP-competitive inhibitor, it binds to the ATP-binding sites of these enzymes, preventing ATP from binding and thereby inhibiting the enzymes’ activity . This can lead to changes in gene expression and other downstream effects .

Temporal Effects in Laboratory Settings

As an irreversible inhibitor, it is likely that its effects persist for some time after administration

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully elucidated. It is likely that the effects vary with dosage, with potential threshold effects observed at certain dosages. High doses may also have toxic or adverse effects .

Metabolic Pathways

Given its role as an EGFR/HER2 inhibitor, it is likely involved in pathways related to cell growth and proliferation .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

Given its role as an EGFR/HER2 inhibitor, it is likely localized to areas of the cell where these enzymes are found

Propiedades

IUPAC Name |

N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-7-(2-morpholin-4-ylethoxy)quinazolin-6-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29ClN6O4/c1-2-28(37)35-25-16-22-24(17-27(25)39-14-11-36-9-12-38-13-10-36)32-19-33-29(22)34-20-6-7-26(23(30)15-20)40-18-21-5-3-4-8-31-21/h2-8,15-17,19H,1,9-14,18H2,(H,35,37)(H,32,33,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBPKFXWOPYJPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)OCCN5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29ClN6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2414572-47-5 | |

| Record name | Tuxobertinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2414572475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tuxobertinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE2107J4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.